molecular formula C15H15BrN2O3 B2668891 Allyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 299965-87-0

Allyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2668891
CAS RN: 299965-87-0
M. Wt: 351.2
InChI Key: HIEIFLKJPJTTPT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as benzamides can be synthesized through direct condensation of carboxylic acids and amines under certain conditions .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

One application involves the use of terminally substituted allyl systems, including those similar in structure to the specified compound, for Mo-catalyzed asymmetric allylic alkylation. The process results in products with excellent regio-, diastereoselectivity, and enantioselectivity. These products can be further modified via double-bond chemistry, including metathesis, to produce alpha-hydroxyamides, showcasing its potential in creating complex organic molecules with high chiral purity (Trost, Dogra, & Franzini, 2004).

Antiviral Activity

Another research application is in the development of antiviral agents. Compounds structurally related to the specified compound have shown marked inhibition of retrovirus replication in cell culture. This includes potent inhibitory effects against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, demonstrating the compound's potential as a scaffold for developing new antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Carbonic Anhydrase Inhibition

Additionally, derivatives of cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties related to the compound , have been investigated as inhibitors of the carbonic anhydrase enzyme. These studies highlight the compound's relevance in designing inhibitors with potential therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015).

Molecular Structure and Conformational Analysis

The compound's structure and conformation have been characterized through X-ray crystal structure analysis and quantum chemical calculations. Such studies provide insights into its molecular geometry, electronic properties, and potential interaction mechanisms, which are crucial for its applications in drug design and other areas of chemical research (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing the compound .

properties

IUPAC Name

prop-2-enyl 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c1-3-8-21-14(19)12-9(2)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h3-7,13H,1,8H2,2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEIFLKJPJTTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-en-1-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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